Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by its unique structure, which includes a hexyl ester group, a phenyl ring, and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine with a β-ketoester. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by esterification with hexanol. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl ring and ester group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and other functionalized compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Hexyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate: This compound has an ethyl ester group instead of a hexyl ester group, which may affect its solubility and reactivity.
Methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate: The presence of a methyl ester group can lead to different physical and chemical properties compared to the hexyl ester derivative.
The uniqueness of this compound lies in its specific ester group, which can influence its interactions and applications in various fields.
Properties
CAS No. |
92570-33-7 |
---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
hexyl 5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-4-8-11-21-16(20)14-12-15(19)18(17-14)13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |
InChI Key |
PORKWZZKGJHDOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=NN(C(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.